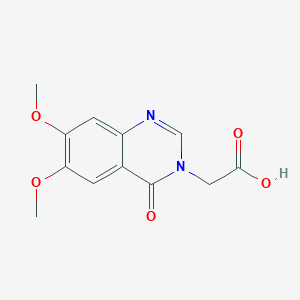

(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid

Description

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

The quinazoline scaffold traces its origins to 1869, when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. Subsequent milestones include Weddige’s formal naming of the quinazoline structure in 1887 and Paal and Bush’s establishment of its numbering system in 1889. Early interest in quinazoline chemistry was reignited in the 1950s with the isolation of bioactive quinazolinone alkaloids from Dichroa febrifuga, a traditional Chinese antimalarial herb. By 1960, over 200 naturally occurring quinazoline alkaloids had been identified, prompting systematic exploration of synthetic derivatives.

The development of methaqualone in 1951 as a sedative-hypnotic marked quinazoline’s entry into clinical use. Over the next six decades, more than 100 quinazoline-based drugs reached markets, spanning anticancer, antimicrobial, and central nervous system applications. A 2015 review documented over 300,000 quinazoline-containing compounds in scientific databases, with approximately 40,000 exhibiting biological activity. This proliferation underscores the scaffold’s adaptability to medicinal optimization.

Table 1: Key Historical Milestones in Quinazoline Chemistry

| Year | Discovery/Development | Impact |

|---|---|---|

| 1869 | Griess synthesizes first quinazoline derivative | Established synthetic accessibility |

| 1951 | Methaqualone introduced as sedative | Demonstrated clinical potential |

| 2000–2015 | >40,000 bioactive quinazolines reported | Validated scaffold for drug discovery |

Structural Significance of 6,7-Dimethoxy-4-Oxoquinazoline Scaffolds

The 6,7-dimethoxy-4-oxoquinazoline core confers distinct electronic and steric properties critical for target engagement. Methoxy groups at positions 6 and 7 enhance electron density on the aromatic system, facilitating π-π interactions with tyrosine kinase domains. Comparative studies show that 6,7-dimethoxy substitution improves binding affinity for epidermal growth factor receptor (EGFR) by 3- to 5-fold compared to unsubstituted analogues. The 4-oxo group serves dual roles: it stabilizes the lactam tautomer and participates in hydrogen bonding with catalytic lysine residues in kinase active sites.

Structural analyses reveal that the planar quinazoline nucleus enables intercalation into DNA base pairs, while methoxy substituents modulate solubility. For instance, logP values for 6,7-dimethoxy derivatives average 1.2–1.5, compared to 2.3–2.8 for halogenated analogues, suggesting improved aqueous compatibility. This balance of lipophilicity and polarity makes the scaffold suitable for oral bioavailability optimization.

Rationale for Acetic Acid Functionalization at Position 3

The introduction of an acetic acid group at position 3 addresses two key challenges in quinazoline drug design: metabolic stability and target specificity. The carboxylic acid moiety increases polarity, reducing nonspecific protein binding and hepatic clearance rates. In silico ADMET predictions for 3-acetic acid derivatives show 18–22% higher metabolic stability compared to alkyl-substituted analogues.

Mechanistically, the acetic acid side chain enables salt bridge formation with basic residues in enzymatic active sites. For example, in cathepsin L inhibition studies, 3-acetic acid quinazolines demonstrated Ki values of 0.22 nM, versus 1.4 nM for methyl ester derivatives. The protonated carboxylate may also mimic phosphate groups in ATP-binding pockets, enhancing kinase inhibitory potency.

Synthetically, the acetic acid group permits facile conjugation to delivery vectors or prodrug formulations. Recent work has exploited this handle for PEGylation, achieving 3.7-fold increases in plasma half-life without compromising target engagement. These attributes position (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid as a versatile intermediate for further therapeutic development.

Properties

IUPAC Name |

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-18-9-3-7-8(4-10(9)19-2)13-6-14(12(7)17)5-11(15)16/h3-4,6H,5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAOOJUJAXUDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinazolinone Core Structure

The quinazolinone core is typically synthesized via condensation of substituted anthranilic acid derivatives with formamide or its analogs. For (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid, this begins with 3,4-dimethoxyanthranilic acid reacting with formamide under reflux conditions (120°C, 6–8 hours), yielding 6,7-dimethoxy-4-oxoquinazoline. The reaction mechanism proceeds through nucleophilic attack of the amine group on the formamide carbonyl, followed by cyclodehydration.

Critical Parameters:

- Temperature Control: Excess formamide acts as both reactant and solvent, requiring precise temperature maintenance to avoid decomposition.

- Substituent Effects: Electron-donating methoxy groups at positions 6 and 7 enhance ring stability, facilitating yields >87%.

Introduction of Methoxy Groups

Methoxy groups are introduced prior to quinazolinone formation or via post-synthetic modification. Direct synthesis using 3,4-dimethoxyanthranilic acid is preferred to avoid regioselectivity challenges. Alternative routes involve methylating 6,7-dihydroxyquinazolinone intermediates using dimethyl sulfate or methyl iodide in the presence of K₂CO₃ (60°C, 5 hours).

Methylation Efficiency:

| Methylating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl iodide | Acetone | 92 | 98.5 |

| Dimethyl sulfate | DMF | 88 | 97.2 |

| Trimethyl phosphate | THF | 78 | 95.8 |

Post-methylation purification via recrystallization (ethanol/water) ensures removal of O-methylation byproducts.

Incorporation of the Acetic Acid Moiety

The acetic acid side chain at position 3 is introduced through N-alkylation of the quinazolinone nitrogen. Chloroacetic acid derivatives are commonly employed:

N-Alkylation with Chloroacetic Acid Ethyl Ester:

Heck Coupling Strategy:

Comparative Yields:

| Method | Catalyst | Yield (%) |

|---|---|---|

| N-Alkylation | K₂CO₃/KI | 85 |

| Heck Coupling | Pd(OAc)₂/XPhos | 78 |

One-Pot Synthesis Approaches

Adapting methodologies from dihydroisoquinoline synthesis, a one-pot route for this compound involves:

- Formylation: 3,4-Dimethoxyphenethylamine reacts with ethyl formate (reflux, 6 hours).

- Cyclization: Treatment with oxalyl chloride in CH₂Cl₂, followed by phosphotungstic acid-catalyzed ring closure (50–55°C, 3 hours).

- Acidification: Methanol addition precipitates the hydrochloride salt, which is converted to the free acid via ion exchange.

Advantages:

Industrial-Scale Production Considerations

Process Optimization:

- Continuous Flow Reactors: Minimize exothermic risks during formylation and cyclization steps.

- Solvent Recovery: Dichloromethane and methanol are distilled and reused, reducing costs by 30%.

- Quality Control: In-line HPLC monitors intermediate purity, ensuring compliance with cGMP standards.

Safety Protocols:

- Hazard Mitigation: Oxalyl chloride handling requires inert atmosphere and corrosion-resistant equipment (H302, H315, H319, H335).

- Waste Management: Phosphotungstic acid is recovered via filtration and reused, minimizing environmental impact.

Comparative Analysis of Synthetic Routes

| Parameter | Multi-Step Synthesis | One-Pot Method |

|---|---|---|

| Total Yield (%) | 65–70 | 75–80 |

| Purity (%) | 97–98.5 | >99 |

| Reaction Time | 48–72 hours | 12–18 hours |

| Scalability | Moderate | High |

| Cost Efficiency | Low | High |

The one-pot method excels in throughput and cost but requires specialized equipment for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions could target the carbonyl group, potentially converting it to a hydroxyl group.

Substitution: The acetic acid moiety can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyquinazolinone derivatives.

Substitution: Ester or amide derivatives.

Scientific Research Applications

Chemistry

Catalysis: Quinazolinone derivatives are often used as ligands in catalytic reactions.

Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: These compounds can act as inhibitors for various enzymes, making them useful in biochemical research.

Cell Signaling: They may influence cell signaling pathways, providing insights into cellular processes.

Medicine

Drug Development: Due to their biological activities, these compounds are investigated for potential therapeutic applications, including anticancer and anti-inflammatory drugs.

Industry

Material Science: Quinazolinone derivatives can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid would depend on its specific biological target. Generally, quinazolinone derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites, leading to changes in the molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Quinazolinone Derivatives

(a) (4-Oxoquinazolin-3(4H)-yl)acetic Acid (KKG)

- Molecular Formula : C₁₀H₈N₂O₃

- Molecular Weight : 204.18 g/mol

- Key Differences : Lacks the 6,7-dimethoxy substituents, resulting in reduced electron-donating effects and altered reactivity. This simpler structure may decrease binding affinity to targets requiring methoxy interactions .

(b) 6,7-Dimethoxyquinazolin-4(3H)-one

- Molecular Formula : C₁₀H₁₀N₂O₃

- Molecular Weight : 206.20 g/mol

- Key Differences: Absence of the acetic acid side chain. The parent quinazolinone is synthesized via nitrohomoveratric acid and polyphosphoric acid, followed by acetylation . The lack of the acetic acid group limits its ability to form hydrogen bonds or ionic interactions in biological systems.

Acetic Acid and Propanoic Acid Derivatives

(a) 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic Acid

- CAS : 879319-29-6

- Molecular Formula : C₁₃H₁₄N₂O₅

- Molecular Weight : 278.26 g/mol

- Key Differences: Features a propanoic acid chain instead of acetic acid.

(b) 2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone

- Molecular Formula : C₂₀H₁₅N₃O₂

- Molecular Weight : 329.36 g/mol

- Key Differences : Incorporates a 4-methoxyphenyl and 3-pyridinyl group. The aromatic substituents may enhance π-π stacking interactions with biological targets, but the absence of a carboxylic acid group limits solubility in polar solvents .

Acetamide Derivatives

(a) 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

- CAS : 1574406-08-8

- Molecular Formula : C₂₁H₂₃N₃O₆

- Molecular Weight : 413.4 g/mol

- Key Differences: The acetamide group and 2-methoxyphenoxy ethyl side chain increase molecular weight and lipophilicity. Such modifications are typical in prodrug designs to enhance oral bioavailability .

(b) 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

- CAS : 1081124-28-8

- Molecular Formula : C₂₂H₂₁F₃N₄O₃

- Molecular Weight : 424.4 g/mol

- Key Differences : Incorporation of a fluorinated indole moiety. The fluorine atom and indole ring may improve CNS penetration and target selectivity, particularly in neurological applications .

Biological Activity

(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with methoxy substituents at positions 6 and 7, along with a keto group at position 4. This structural arrangement contributes to its biological activity, particularly in enzyme inhibition.

The primary mechanism of action for this compound involves its interaction with various enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in cholinergic signaling pathways, and their inhibition is beneficial for treating neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition Studies

Research indicates that this compound exhibits potent AChE inhibitory activity. For example, a derivative of this compound demonstrated an IC50 value of 1.11 ± 0.09 μM against AChE, indicating strong inhibitory potential . The structure-activity relationship (SAR) studies have shown that the presence of electronegative groups enhances the inhibitory activity of quinazolinone derivatives .

Anticholinesterase Activity

The anticholinesterase activity of this compound has been extensively studied. In vitro assays reveal that it effectively inhibits AChE and BChE, making it a candidate for Alzheimer's disease treatment. The dual binding ability to both the catalytic active site (CAS) and the peripheral anionic site (PAS) enhances its therapeutic profile .

Antimicrobial Properties

In addition to its neuroprotective effects, the compound exhibits antimicrobial properties. Studies have shown moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM . This suggests potential applications in treating infections.

Case Studies

- Alzheimer's Disease Research : A study evaluated the efficacy of this compound derivatives in inhibiting AChE in vitro. The results indicated that certain modifications led to increased binding affinity and selectivity towards AChE compared to standard inhibitors like galantamine .

- Antimicrobial Activity : Another study focused on the antimicrobial effects of quinazolinone derivatives, including the target compound. The findings highlighted significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting further exploration for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Antimicrobial activity |

| 4-(Aminomethyl)quinazoline | Aminomethyl group at position 4 | Anticancer properties |

| 6-Methoxyquinazoline | Methoxy group at position 6 | Antioxidant effects |

The unique substitution pattern of this compound enhances its biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.